Hydrogen‑Bond‑Donor Count vs. 4‑Amino and 4‑Dimethylamino Congeners
The target compound possesses exactly one hydrogen‑bond donor (the methylamino NH), whereas the 4‑amino analog offers two donors and the 4‑dimethylamino analog offers zero. This single‑donor character translates into a calculated log D₇.₄ of 0.45 ± 0.08, intermediate between the more hydrophilic 4‑amino congener (log D₇.₄ –0.12 ± 0.09) and the more lipophilic 4‑dimethylamino form (log D₇.₄ 1.02 ± 0.10) [1]. The intermediate lipophilicity is frequently preferred for blood–brain‑barrier penetration and oral bioavailability [2].
| Evidence Dimension | Hydrogen‑bond donor count and computed distribution coefficient (log D₇.₄) |
|---|---|
| Target Compound Data | 1 H‑bond donor; log D₇.₄ = 0.45 ± 0.08 |
| Comparator Or Baseline | 4‑Amino analog (CAS 5580‑95‑0): donor=2, log D₇.₄ = –0.12 ± 0.09; 4‑Dimethylamino analog: donor=0, log D₇.₄ = 1.02 ± 0.10 |
| Quantified Difference | Δlog D₇.₄ ≈ 0.57 to 1.14 units between target and comparators |
| Conditions | Calculated using ChemAxon Marvin chemicalize v23.15; pH 7.4, ionic strength 0.1 M. |
Why This Matters
Log D values differing by more than one unit predict substantially different pharmacokinetic distribution; the intermediate value of the target compound reduces the risk of poor permeability often seen with excessively polar or lipophilic analogs.
- [1] ChemAxon Marvin chemicalize prediction data (v23.15). Calculated log D₇.₄ for 4‑(methylamino)-, 4‑amino-, and 4‑dimethylamino-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
